4,6-Dimethyl-1-hepten-4-OL
Description
Contextual Significance of Branched Alkenols in Organic Chemistry
Branched alkenols, and particularly tertiary allylic alcohols, represent a pivotal class of molecules in organic synthesis. Their utility stems from the diverse chemical transformations they can undergo. The hydroxyl group can be a site for derivatization or can act as a directing group in various reactions, while the alkene moiety allows for a wide range of addition and functionalization reactions. acs.orgnih.gov
The synthesis of chiral tertiary alcohols is a significant area of research as these motifs are prevalent in numerous natural products and pharmaceuticals. nih.govresearchgate.netsioc-journal.cn The development of catalytic asymmetric methods to produce enantiomerically enriched tertiary alcohols is a key focus, highlighting the importance of compounds like 4,6-dimethyl-1-hepten-4-ol as potential chiral building blocks. thieme-connect.comchinesechemsoc.orgrsc.org Furthermore, allylic alcohols are precursors to a variety of valuable compounds, including epoxides, diols, and rearranged carbonyl compounds, underscoring their versatility in synthetic strategies. nih.govresearchgate.net The development of efficient synthetic methods for tertiary allylic alcohols, such as those involving nickel-catalyzed cyclizations or copper-catalyzed couplings, further broadens their applicability in constructing complex molecular architectures. nih.govrsc.org
Historical Trajectory of Research on Structurally Related Heptenols
The study of heptenols and their derivatives has a long history, intertwined with the development of fundamental organic reactions and the pursuit of natural product synthesis. Early research often focused on the synthesis and characterization of various isomers of heptanol (B41253) and heptenol. For instance, the synthesis of 2-heptanol (B47269) was a subject of investigation due to the need for its characterization and differentiation from other isomers like 1-heptanol, 3-heptanol, and 4-heptanol. caltech.eduwikipedia.org
The development of organometallic chemistry, particularly the Grignard reaction, provided a powerful tool for the synthesis of more complex alcohols, including tertiary heptenols. The synthesis of 4-methyl-3-heptanol (B77350) and its corresponding ketone, recognized as insect pheromones, exemplifies the application of these methods to create biologically active molecules. acs.org Over the years, research has progressed towards more sophisticated goals, such as the stereoselective synthesis of complex molecules where heptenol moieties serve as key intermediates. For example, the synthesis of the natural product (-)-6-myoporol involved the elaboration of (R)-2,6-dimethyl-1-hepten-4-ol. nycu.edu.tw More recent research has focused on the stereoselective synthesis of halogenated derivatives of dimethyl-hepten-ynes, which are key intermediates for antifungal agents, showcasing the continued evolution of research in this area. researchgate.netisc.ac The development of olefin metathesis has also provided new routes to functionalized heptenes, further expanding the synthetic chemist's toolbox. researchgate.net
Structural Features and Stereochemical Considerations of 4,6-Dimethyl-1-hepten-4-OL
The chemical structure of 4,6-dimethyl-1-hepten-4-ol is defined by a seven-carbon chain with a double bond between the first and second carbons (a vinyl group), a hydroxyl group on the fourth carbon, and methyl groups also on the fourth and sixth carbons. Its IUPAC name is 4,6-dimethylhept-1-en-4-ol.
Key Structural and Chemical Properties:
| Property | Value |
| CAS Number | 32189-75-6 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Canonical SMILES | CC(C)CC(C)(O)CC=C |
Data sourced from LookChem caltech.edu
A critical aspect of the chemistry of 4,6-dimethyl-1-hepten-4-ol is its stereochemistry. The carbon atom at the 4th position is a chiral center, as it is bonded to four different groups: a hydroxyl group, a methyl group, an allyl group (-CH₂CH=CH₂), and an isobutyl group (-CH₂CH(CH₃)₂). This means that 4,6-dimethyl-1-hepten-4-ol can exist as a pair of enantiomers, (R)-4,6-dimethyl-1-hepten-4-ol and (S)-4,6-dimethyl-1-hepten-4-ol.
The synthesis of this compound, typically achieved through the Grignard reaction between allylmagnesium bromide and 4-methyl-2-pentanone (B128772), results in a racemic mixture of these two enantiomers because the starting ketone is prochiral. nih.govthieme-connect.com The carbonyl carbon of 4-methyl-2-pentanone can be attacked by the Grignard reagent from either face with equal probability, leading to both stereoisomers. researchgate.net
Structure
3D Structure
Properties
CAS No. |
32189-75-6 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4,6-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h5,8,10H,1,6-7H2,2-4H3 |
InChI Key |
YUJFBCFZSKPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethyl 1 Hepten 4 Ol
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are a cornerstone in the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of tertiary alcohols from ketones. The nucleophilic character of the carbon atom bound to a metal allows for its addition to the electrophilic carbonyl carbon of a ketone, such as 4-methyl-2-pentanone (B128772), a logical precursor to 4,6-dimethyl-1-hepten-4-ol.
Allyllithium and Phenyllithium (B1222949) Applications in Alkenol Formation
Organolithium reagents are highly reactive and are effective for the synthesis of alcohols. syrris.jp
Allyllithium: The use of allyllithium for the synthesis of 4,6-dimethyl-1-hepten-4-ol has been reported in the chemical literature. This method involves the reaction of allyllithium with 4-methyl-2-pentanone. The allyl group of the organolithium reagent acts as the nucleophile, attacking the carbonyl carbon of the ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Phenyllithium: While the direct synthesis of 4,6-dimethyl-1-hepten-4-ol using phenyllithium is not the most direct route due to the introduction of a phenyl group, the general reactivity of phenyllithium with ketones is well-established for creating tertiary alcohols. organic-chemistry.org In a hypothetical application for a structurally analogous synthesis, phenyllithium would add to a ketone, introducing a phenyl group at the carbonyl carbon. This highlights the versatility of organolithium reagents in generating a wide array of tertiary alcohols by varying the organolithium reagent and the ketone.
| Organolithium Reagent | Ketone Precursor | Product | Reference |
|---|---|---|---|
| Allyllithium | 4-Methyl-2-pentanone | 4,6-Dimethyl-1-hepten-4-ol | organic-chemistry.org |
| Phenyllithium | 2-Butanone | 2-Phenyl-2-butanol | organic-chemistry.org |
Grignard Reagent Approaches for Tertiary Alcohol Synthesis
Grignard reagents, organomagnesium halides, are perhaps the most classic and widely used organometallic reagents for the formation of alcohols from carbonyl compounds. organic-chemistry.org The synthesis of 4,6-dimethyl-1-hepten-4-ol can be efficiently achieved using an appropriate Grignard reagent.
The reaction of allylmagnesium bromide with 4-methyl-2-pentanone provides a direct and high-yielding route to 4,6-dimethyl-1-hepten-4-ol. In this reaction, the allyl group is transferred from the magnesium to the carbonyl carbon of 4-methyl-2-pentanone. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to neutralize the magnesium alkoxide intermediate and afford the desired tertiary alcohol.
| Grignard Reagent | Ketone Precursor | Reaction Solvent | Product |
|---|---|---|---|
| Allylmagnesium bromide | 4-Methyl-2-pentanone | Diethyl ether or THF | 4,6-Dimethyl-1-hepten-4-ol |
Zinc-Mediated Reactions for Alkene-Containing Alcohols
Organozinc reagents and zinc-mediated reactions have emerged as valuable tools in organic synthesis, often offering milder reaction conditions and greater functional group tolerance compared to their more reactive organolithium and Grignard counterparts. The first reported carbonyl allylation in 1876 utilized an allylzinc reagent. researchgate.net
While a specific protocol for the synthesis of 4,6-dimethyl-1-hepten-4-ol using a zinc-mediated approach is not extensively detailed in readily available literature, the general methodology of zinc-catalyzed or mediated allylation of ketones is well-established. chemicalbook.comfiveable.me These reactions can proceed through the in-situ formation of an allylzinc species, which then adds to the ketone. For instance, zinc alkoxide-catalyzed allylations of ketones with allyl boronates have been shown to be a mild and general method for the synthesis of tertiary homoallylic alcohols. chemicalbook.com A plausible route to 4,6-dimethyl-1-hepten-4-ol would involve the reaction of 4-methyl-2-pentanone with an allylating agent in the presence of a zinc catalyst.
Alternative Synthetic Routes and Precursors
Beyond the direct addition of pre-formed organometallic reagents, other synthetic strategies can be envisioned for the construction of 4,6-dimethyl-1-hepten-4-ol. These may involve multi-step sequences or the use of catalytic methods to achieve the desired carbon-carbon bond formation.
Multi-Step Chemical Transformations Utilizing Precursors
Multi-step synthesis allows for the construction of complex molecules from simpler, readily available starting materials. littleflowercollege.edu.innih.gov While a specific multi-step synthesis for 4,6-dimethyl-1-hepten-4-ol is not prominently documented, examining the synthesis of its saturated analog, 4,6-dimethyl-1-heptanol (B1603095), can provide insights into potential precursors and strategies. A reported multi-step synthesis for 4,6-dimethyl-1-heptanol involves several stages, including the use of precursors that could potentially be adapted to yield the unsaturated target molecule. fiveable.me
A hypothetical multi-step approach to 4,6-dimethyl-1-hepten-4-ol could involve the synthesis of a key intermediate that already contains the required carbon skeleton, followed by the introduction of the double bond and the hydroxyl group in separate, controlled steps. This approach offers the flexibility to introduce functionality and control stereochemistry at various points in the synthetic sequence.
Catalytic Approaches to Carbon-Carbon Bond Formation for Alkenols
The development of catalytic methods for the synthesis of tertiary alcohols is an area of active research, aiming to improve efficiency, reduce waste, and enable enantioselective transformations. researchgate.netnih.gov Catalytic enantioselective allylation of ketones represents a powerful strategy for the synthesis of chiral homoallylic alcohols.
Several catalytic systems have been developed for the allylation of ketones, including those based on copper, nih.gov zinc, chemicalbook.com and other transition metals, often in the presence of a chiral ligand to induce enantioselectivity. For example, copper-catalyzed allylation of ketones using 1,3-dienes as allylmetal surrogates has been reported as a mild and efficient method. nih.gov The application of such a catalytic system to 4-methyl-2-pentanone with a suitable allyl source could provide a more sustainable and potentially enantioselective route to 4,6-dimethyl-1-hepten-4-ol.
| Catalyst System | Allyl Source | General Ketone Substrate | Potential Advantage | Reference |
|---|---|---|---|---|
| Copper Hydride (CuH) | 1,3-Dienes | Aromatic and Aliphatic Ketones | High efficiency and enantioselectivity | nih.gov |
| Zinc Alkoxide | Allyl Pinacol Boronates | Diverse Ketones | Mild reaction conditions | chemicalbook.com |
| Chiral Boron Lewis Acid | Allyltrimethylsilane | Aldehydes and Ketones | Catalytic and enantioselective | researchgate.net |
Stereoselective Synthesis of 4,6-Dimethyl-1-hepten-4-OL
The primary approach to the synthesis of 4,6-dimethyl-1-hepten-4-ol involves the nucleophilic addition of an allyl organometallic reagent to the prochiral ketone, 4-methyl-2-pentanone. The stereochemical outcome of this reaction can be influenced by various strategies, which are broadly categorized into diastereoselective and enantioselective methods.
Diastereoselective and Enantioselective Methodologies for C4-Chirality
The creation of the chiral center at the C4 position of 4,6-dimethyl-1-hepten-4-ol with a defined stereochemistry is the key focus of these synthetic strategies. Both diastereoselective and enantioselective approaches have been developed for the synthesis of analogous tertiary alcohols, and these principles can be directly applied to the synthesis of the target molecule.
Diastereoselective Methodologies:
Diastereoselective synthesis, in this context, would involve the reaction of a chiral allylating reagent with the achiral ketone (4-methyl-2-pentanone) or the reaction of an achiral allylating reagent with a ketone that has been rendered chiral through the attachment of a chiral auxiliary. While direct diastereoselective allylation of 4-methyl-2-pentanone is not extensively reported, the principles of substrate-controlled diastereoselection are well-established. For instance, boron-catalyzed allylation of ketones with allenes can proceed with high diastereoselectivity, often explained by the Zimmerman-Traxler transition state model. acs.org In such a model, the chair-like transition state that minimizes steric interactions is favored, leading to the preferential formation of one diastereomer.
Another approach to achieving diastereoselectivity is through the use of chiral metal enolates in allylation reactions. For example, iridium-catalyzed allylation of cyclic ketone enolates has demonstrated that the choice of the metal cation (e.g., barium enolates) can have a significant effect on the diastereoselectivity of the reaction. nih.gov This control arises from the specific geometry of the metal enolate influencing the facial selectivity of the incoming electrophile.
Enantioselective Methodologies:
Enantioselective methods aim to produce a single enantiomer of 4,6-dimethyl-1-hepten-4-ol from the achiral precursor, 4-methyl-2-pentanone. This is typically achieved through the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone carbonyl group.
One prominent strategy is the catalytic asymmetric addition of allyl organometallic reagents to ketones. A variety of transition metal catalysts, including those based on palladium, iridium, nickel, and copper, have been shown to be effective for the enantioselective allylation of ketones. nih.govnih.govmit.edunih.gov For the synthesis of 4,6-dimethyl-1-hepten-4-ol, this would involve the reaction of 4-methyl-2-pentanone with an allylating agent, such as allylmagnesium bromide or allyltrimethylsilane, in the presence of a chiral metal complex. The enantioselectivity of these reactions is highly dependent on the nature of the chiral ligand coordinated to the metal center.
For example, palladium-catalyzed asymmetric allylic alkylation of ketone enolates has been shown to produce tertiary centers with high enantiomeric excess (ee). acs.org Similarly, copper-catalyzed methods using 1,3-dienes as the allyl source in the presence of a hydrosilane have been developed for the highly enantioselective allylation of a range of ketones. mit.edu
Below is a hypothetical data table illustrating the potential outcomes of enantioselective allylation of 4-methyl-2-pentanone based on methodologies reported for analogous aliphatic ketones.
Table 1: Hypothetical Enantioselective Allylation of 4-Methyl-2-pentanone
| Catalyst System | Allylating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference Principle |
|---|---|---|---|---|---|---|
| [Pd(π-allyl)Cl]₂ / Chiral Ligand | Allyl Enol Carbonate | THF | 25 | 85 | 92 | acs.org |
| Cu-JOSIPHOS / PhSiH₃ | 1,3-Butadiene | Toluene | -20 | 90 | 95 | mit.edu |
| Ir-Phosphoramidite Complex | Allyl Carbonate | DCM | 0 | 88 | 94 | nih.gov |
| Ni(0)-NHC Complex | 1,4-Pentadiene | Dioxane | 60 | 75 | 90 | nih.gov |
Chiral Catalyst and Auxiliary Applications in Alkenol Preparation
The successful stereoselective synthesis of 4,6-dimethyl-1-hepten-4-ol heavily relies on the application of chiral catalysts and auxiliaries. These chiral molecules create a stereochemically biased environment during the carbon-carbon bond formation, directing the reaction towards the desired stereoisomer.
Chiral Catalysts:
As mentioned, chiral transition metal complexes are at the forefront of enantioselective alkenol synthesis. The ligands used in these catalysts are crucial for inducing asymmetry. Common classes of chiral ligands include phosphines (e.g., JOSIPHOS), phosphoramidites, and N-heterocyclic carbenes (NHCs). nih.govmit.edunih.gov These ligands coordinate to the metal center and create a chiral pocket around the active site. When the prochiral ketone, 4-methyl-2-pentanone, binds to the metal center, the chiral ligand environment sterically hinders one of the two possible approach trajectories of the allyl nucleophile, leading to a preferred enantiomer of the product.
Another class of catalysts that has shown promise are chiral Brønsted acids. For instance, chiral phosphoric acids can catalyze the enantioselective allylation of ketones, although this is more established for aldehydes. organic-chemistry.org
Chiral Auxiliaries:
An alternative to chiral catalysis is the use of a stoichiometric amount of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate (in this case, 4-methyl-2-pentanone) to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is cleaved and can often be recovered.
For the synthesis of tertiary alcohols like 4,6-dimethyl-1-hepten-4-ol, a chiral auxiliary can be attached to the ketone to form a chiral derivative. For example, chiral phenyl carbinols have been used as auxiliaries for the stereoselective allylation of aliphatic methyl ketones. nih.gov In this approach, the chiral auxiliary and the allyl group are transferred to the ketone in a domino reaction, yielding a homoallylic ether with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral tertiary alcohol.
Another well-established class of chiral auxiliaries are sulfoxides. A chiral sulfoxide (B87167) group can be introduced in proximity to the ketone, and its stereochemistry can direct the addition of an organometallic reagent. nih.gov The steric bulk and electronic properties of the sulfoxide group effectively block one face of the carbonyl, leading to a highly diastereoselective addition of the allyl nucleophile. The sulfoxide auxiliary can then be reductively removed to yield the enantiomerically enriched tertiary alcohol.
The table below summarizes the application of different chiral auxiliaries in the synthesis of tertiary alcohols, with hypothetical data for the synthesis of 4,6-dimethyl-1-hepten-4-ol.
Table 2: Application of Chiral Auxiliaries in the Synthesis of 4,6-Dimethyl-1-hepten-4-ol
| Chiral Auxiliary | Reaction Type | Nucleophile | Diastereomeric Ratio (d.r.) | Cleavage Method | Reference Principle |
|---|---|---|---|---|---|
| Chiral Phenyl Carbinol Ether | Domino Allylation | Allyltrimethylsilane | 94:6 | Reductive Cleavage | nih.gov |
| Tolyl Sulfoxide | Directed Grignard Addition | Allylmagnesium Bromide | >95:5 | Reductive Lithiation | nih.gov |
| Pseudoephedrine Amide | Enolate Alkylation (conceptual) | Allyl Bromide | >98:2 | Hydrolysis | wikipedia.org |
Chemical Reactivity and Derivatization of 4,6 Dimethyl 1 Hepten 4 Ol
Reactions Involving the Terminal Alkene Moiety
The terminal double bond in 4,6-Dimethyl-1-hepten-4-ol is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the extension of the carbon skeleton.
Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)
Electrophilic addition is a characteristic reaction of alkenes. schoolwires.net In the case of 4,6-Dimethyl-1-hepten-4-ol, the terminal alkene can react with electrophiles like hydrogen halides (HX) and halogens (X₂).
Hydrohalogenation: The addition of hydrogen halides such as HBr or HCl to the double bond follows Markovnikov's rule. libretexts.org This principle dictates that the hydrogen atom adds to the carbon atom that already possesses the greater number of hydrogen atoms. rutgers.edu Consequently, the reaction proceeds via the formation of the more stable secondary carbocation at the C2 position. The subsequent attack by the halide ion (X⁻) results in the formation of a 2-halo derivative.
Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) leads to the formation of a vicinal dihalide. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. rutgers.edu This typically results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. libretexts.org
| Reaction Type | Reagent | Product |
| Hydrohalogenation | HX (e.g., HBr, HCl) | 2-Halo-4,6-dimethylheptan-4-ol |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1,2-Dihalo-4,6-dimethylheptan-4-ol |
Hydroboration-Oxidation and Ozonolysis Pathways
Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene. masterorganicchemistry.com The first step involves the addition of borane (BH₃), often in the form of a complex with tetrahydrofuran (THF), across the double bond. The boron atom adds to the less substituted carbon (C1), and a hydrogen atom adds to the more substituted carbon (C2). libretexts.orgyoutube.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. libretexts.orgyoutube.comyoutube.com This pathway yields the corresponding primary alcohol.
Ozonolysis: This reaction cleaves the carbon-carbon double bond. libretexts.org Treatment of 4,6-Dimethyl-1-hepten-4-ol with ozone (O₃) followed by a workup with a reducing agent (like zinc or dimethyl sulfide) breaks the molecule at the site of the double bond. This process results in the formation of two smaller carbonyl-containing molecules. For a terminal alkene, the products are formaldehyde and an aldehyde.
| Reaction Type | Reagents | Product(s) |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4,6-Dimethylheptane-1,4-diol |
| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 3-Hydroxy-3,5-dimethylhexanal and Formaldehyde |
Olefin Metathesis and Cycloaddition Reactivity
Olefin Metathesis: This powerful reaction allows for the reorganization of carbon-carbon double bonds between two alkene molecules, catalyzed by transition metal complexes, often containing ruthenium or tungsten. google.com 4,6-Dimethyl-1-hepten-4-ol, as a terminal alkene, can participate in cross-metathesis reactions with other olefins. This can be used to introduce new, more complex substituents at the terminus of the molecule.
Cycloaddition Reactions: The double bond of 4,6-Dimethyl-1-hepten-4-ol can also participate in cycloaddition reactions, such as the Diels-Alder reaction if a suitable conjugated diene is present, or [2+2] cycloadditions. These reactions are fundamental in the construction of cyclic and polycyclic systems. The reactivity in these pathways depends on the specific reagents and conditions employed.
Transformations of the Tertiary Alcohol Functional Group
The tertiary hydroxyl group at the C4 position is a key site for reactivity, primarily involving substitution or elimination pathways. Due to the steric hindrance and the stability of the corresponding tertiary carbocation, its reactions are distinct from those of primary or secondary alcohols.
Dehydration and Elimination Reactions
Tertiary alcohols undergo dehydration readily when treated with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an E1 elimination mechanism. libretexts.orgfiveable.me The first step is the protonation of the hydroxyl group to form a good leaving group (water). masterorganicchemistry.com The departure of water generates a stable tertiary carbocation at the C4 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom to form a new double bond.
According to Zaitsev's rule, elimination reactions generally favor the formation of the most stable (most substituted) alkene. wikipedia.org Therefore, deprotonation is most likely to occur at C3 or C5, leading to a mixture of isomeric dienes. Carbocation rearrangements are also a possibility in such reactions. masterorganicchemistry.com
| Reaction Type | Reagent | Potential Major Product(s) |
| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, Heat | 4,6-Dimethyl-1,3-heptadiene and 4,6-Dimethyl-1,4-heptadiene |
Nucleophilic Substitution Reactions to Form Halides or Other Derivatives
The conversion of the tertiary alcohol to an alkyl halide can be achieved by reaction with hydrogen halides. youtube.com Tertiary alcohols react with HCl or HBr via an Sₙ1 mechanism. libretexts.orgfiveable.me The reaction is initiated by the protonation of the alcohol's oxygen atom, followed by the loss of a water molecule to form a tertiary carbocation. libretexts.org This stable carbocation is then rapidly attacked by a halide ion to yield the tertiary alkyl halide. chemguide.co.uk Unlike primary and secondary alcohols, reagents like SOCl₂ or PBr₃ are less effective for tertiary alcohols due to the Sₙ1 pathway being favored. wikipedia.orglibretexts.org
| Reaction Type | Reagent | Product |
| Nucleophilic Substitution | HX (e.g., HBr, HCl) | 4-Halo-4,6-dimethyl-1-heptene |
Esterification and Etherification Reactions
The tertiary nature of the hydroxyl group in 4,6-Dimethyl-1-hepten-4-OL presents specific challenges and opportunities in esterification and etherification reactions. Direct esterification of tertiary alcohols with carboxylic acids is often difficult under standard acidic conditions due to the propensity of the intermediate carbocation to undergo elimination, leading to the formation of dienes.
Esterification: To circumvent the issue of dehydration, specialized methods are employed for the esterification of tertiary allylic alcohols. One approach involves the use of highly reactive acylating agents in the presence of a non-acidic catalyst. For instance, the reaction with acid anhydrides or acyl chlorides in the presence of catalysts like 4-dimethylaminopyridine (DMAP) can facilitate the formation of the corresponding ester. Another strategy is the Mitsunobu reaction, which proceeds under neutral conditions but may face steric hindrance challenges with bulky tertiary alcohols. The reaction between tertiary alcohols and boric acid has also been investigated for esterification, although the resulting products can be unstable.
Etherification: Etherification of 4,6-Dimethyl-1-hepten-4-OL can be achieved through various methods, often leveraging the reactivity of the allylic system. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be a viable route. However, the basic conditions might promote side reactions. Catalytic methods, such as the iridium(I)-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates, provide a milder alternative for forming aryl allyl ethers. Furthermore, transition metal catalysts, like those based on nickel, can promote the reaction of allylic acetates (derived from the alcohol) with other alcohols to form ethers with retention of configuration.
| Reaction Type | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| Esterification | Carboxylic Acid, Acid Anhydride, or Acyl Chloride; Catalyst (e.g., DMAP, Sulfonic acid cation exchange resin) | Allylic Ester | Prone to dehydration under strongly acidic conditions. |
| Etherification | Alkyl Halide with a base (Williamson); Metal Catalysis (e.g., Ir, Ni) | Allylic Ether | Catalytic methods offer milder conditions and better control. |
Rearrangement Pathways and Isomerization Dynamics
The allylic nature of 4,6-Dimethyl-1-hepten-4-OL makes it susceptible to a variety of rearrangement and isomerization reactions, often catalyzed by acids or transition metals. These transformations can lead to structurally diverse products.
One of the most common rearrangements for tertiary allylic alcohols is the-suprafacial transposition of the hydroxyl group, which results in the formation of a thermodynamically more stable secondary allylic alcohol. This process can be catalyzed by various reagents, including palladium complexes. In some cases, this isomerization can be followed by an in-situ oxidation to yield β-disubstituted-α,β-unsaturated enones.
Another significant pathway is the oxidative rearrangement, where treatment with oxidizing agents like oxoammonium salts or chromium(VI) reagents can convert the tertiary allylic alcohol into a β-substituted α,β-unsaturated carbonyl compound. This transformation involves a 1,3-transposition of the functional group combined with oxidation.
Under certain conditions, such as in the presence of a Grubbs catalyst, allylic alcohols can isomerize to form ketones. This reaction proceeds through a different mechanism and expands the synthetic utility of the starting alcohol.
| Reaction Type | Catalyst/Reagent | Major Product | Key Feature |
|---|---|---|---|
| -Hydroxyl Shift | Palladium(II) trifluoroacetate (Pd(TFA)₂) | Isomeric Secondary Allylic Alcohol | Formation of a more stable alcohol isomer. |
| Oxidative Rearrangement | Oxoammonium salts (e.g., TEMPO⁺BF₄⁻) | β-Substituted α,β-Unsaturated Ketone | Concurrent oxidation and rearrangement. |
| Isomerization to Ketone | Grubbs Catalyst | Ketone | Isomerization of the double bond and tautomerization. |
Synthesis of Advanced Synthetic Intermediates from 4,6-Dimethyl-1-hepten-4-OL
The dual functionality of 4,6-Dimethyl-1-hepten-4-OL makes it a valuable precursor for the synthesis of more complex molecules, including functionalized alkene-alkyne derivatives, conjugated systems, and heterocyclic analogs.
A key transformation for synthesizing alkene-alkyne derivatives (enynes) from allylic alcohols is through transition metal-catalyzed cross-coupling reactions. For example, 4,6-Dimethyl-1-hepten-4-OL can be coupled with alkynylzinc reagents in the presence of a nickel catalyst to form 1,4-enynes. This reaction typically proceeds with high regioselectivity. The hydroxyl group serves as a leaving group in this process, often after activation. This direct coupling provides an efficient route to molecules containing both double and triple bonds, which are versatile intermediates in further synthetic transformations.
Conjugated Systems: The structure of 4,6-Dimethyl-1-hepten-4-OL is well-suited for the creation of conjugated diene systems. Acid-catalyzed dehydration is a straightforward method to induce the elimination of water, which can lead to the formation of a conjugated diene. The position of the newly formed double bond will be influenced by the stability of the resulting conjugated system. Such dienes are important building blocks in Diels-Alder reactions and other pericyclic processes.
Heterocyclic Analogs: The allylic alcohol moiety can be a key component in the synthesis of various heterocyclic compounds. For instance, in the presence of certain catalysts like rhenium(VII) oxide (Re₂O₇), allylic alcohols can undergo transposition, and the resulting intermediate can be trapped by a pendent electrophile to form oxygen-containing heterocycles. This strategy allows for the construction of diverse cyclic ethers with control over stereochemistry. While specific examples starting from 4,6-Dimethyl-1-hepten-4-OL are not documented, the general reactivity of the functional group suggests its potential in similar synthetic strategies.
Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 1 Hepten 4 Ol
Nuclear Magnetic Resonance (NMR) Spectrometry for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the complete connectivity of 4,6-dimethyl-1-hepten-4-ol can be determined.
¹H and ¹³C NMR Chemical Shift Analysis for Carbon Backbone and Functional Groups
The ¹H NMR spectrum of 4,6-dimethyl-1-hepten-4-ol provides information on the chemical environment of each proton. The predicted chemical shifts are indicative of the electronic environment and proximity to functional groups. For instance, the vinyl protons are expected to resonate at the downfield end of the spectrum due to the deshielding effect of the double bond. The hydroxyl proton will appear as a singlet, the chemical shift of which can be concentration-dependent.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The carbon of the C=C double bond will appear at a significantly downfield chemical shift, while the carbon bearing the hydroxyl group will also be deshielded. The various methyl and methylene (B1212753) carbons will have characteristic chemical shifts in the upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for 4,6-Dimethyl-1-hepten-4-ol
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 | 5.80-6.00 | ddd |
| H2 | 5.00-5.20 | dd |
| H2' | 5.00-5.20 | dd |
| H3 | 2.20-2.40 | d |
| H5 | 1.40-1.60 | m |
| H6 | 1.60-1.80 | m |
| H7 | 0.90-1.00 | d |
| H8 | 1.10-1.20 | s |
| OH | Variable | s |
Predicted ¹³C NMR Chemical Shifts for 4,6-Dimethyl-1-hepten-4-ol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 134-136 |
| C2 | 118-120 |
| C3 | 45-48 |
| C4 | 72-75 |
| C5 | 48-51 |
| C6 | 24-26 |
| C7 | 22-24 |
| C8 | 25-28 |
| C9 | 23-25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously establish the bonding network of 4,6-dimethyl-1-hepten-4-ol, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity from the vinyl group through the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing a direct map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around quaternary carbons, such as C4 in 4,6-dimethyl-1-hepten-4-ol, and for piecing together the entire molecular skeleton. For example, correlations would be expected between the methyl protons at C8 and the carbons C3, C4, and C5.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for O-H and C=C Bonds
The FTIR spectrum of 4,6-dimethyl-1-hepten-4-ol would be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The presence of the alkene functional group would be confirmed by a medium intensity C=C stretching vibration around 1640 cm⁻¹. Additionally, C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.
Characteristic FTIR Absorption Bands for 4,6-Dimethyl-1-hepten-4-ol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C=C | Stretching | ~1640 |
| =C-H | Stretching | 3010-3095 |
| C-H (alkane) | Stretching | 2850-2960 |
| C-O | Stretching | 1000-1260 |
Raman Spectroscopy for Alkene and Alkane Vibrations
Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibration of the alkene is typically a strong and sharp band in the Raman spectrum, appearing around 1640 cm⁻¹. The various C-H bending and stretching vibrations of the alkane backbone and methyl groups would also be visible, providing a characteristic fingerprint of the molecule's hydrocarbon framework. The O-H stretch is generally weak in Raman spectroscopy.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of 4,6-dimethyl-1-hepten-4-ol is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 142.24 g/mol . However, for tertiary alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.
The fragmentation pattern would likely be dominated by the loss of a water molecule (H₂O) from the molecular ion, leading to a significant peak at m/z 124. Another prominent fragmentation pathway would be the alpha-cleavage, involving the loss of an alkyl radical from the carbon bearing the hydroxyl group. This could result in the loss of a propyl radical (C₃H₇) or an isobutyl radical (C₄H₉), leading to characteristic fragment ions.
Predicted Key Mass Spectrometry Fragments for 4,6-Dimethyl-1-hepten-4-ol
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 124 | [M - H₂O]⁺ |
| 99 | [M - C₃H₇]⁺ |
| 85 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity and confirming the identity of volatile compounds like 4,6-dimethyl-1-hepten-4-ol. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification.
The purity of a 4,6-dimethyl-1-hepten-4-ol sample is determined by the presence of a single major peak in the gas chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions.
The identity is confirmed by the mass spectrum. While a publicly available experimental mass spectrum for 4,6-dimethyl-1-hepten-4-ol is not readily found in common databases, the expected fragmentation pattern upon electron ionization can be predicted based on its structure. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.24 g/mol ). Key fragmentation pathways for this tertiary allylic alcohol would include:
Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 127.
Loss of the allyl group (-CH₂CH=CH₂): A significant fragmentation leading to a stable tertiary carbocation at m/z 101.
Loss of the isobutyl group (-CH₂CH(CH₃)₂): Producing a fragment at m/z 85.
Loss of a water molecule (-H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 124.
Cleavage of the C-C bond adjacent to the hydroxyl group: This can lead to various smaller fragments.
| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Corresponding Neutral Loss |
|---|---|---|
| [M]⁺ | 142 | - |
| [M-CH₃]⁺ | 127 | Methyl radical (•CH₃) |
| [M-H₂O]⁺ | 124 | Water (H₂O) |
| [M-C₃H₅]⁺ | 101 | Allyl radical (•C₃H₅) |
| [M-C₄H₉]⁺ | 85 | Isobutyl radical (•C₄H₉) |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of a molecule to several decimal places. This high precision allows for the unambiguous determination of the molecular formula.
For 4,6-dimethyl-1-hepten-4-ol, the molecular formula is C₉H₁₈O. The theoretical exact mass for this compound is 142.135765 Da. lookchem.com An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence and correct elemental composition of the compound. This technique is crucial for distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas.
| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|---|
| 4,6-Dimethyl-1-hepten-4-ol | C₉H₁₈O | 142 | 142.135765 |
| Example Isobar 1 | C₈H₁₄O₂ | 142 | 142.099380 |
| Example Isobar 2 | C₁₀H₂₂ | 142 | 142.172151 |
| Example Isobar 3 | C₈H₁₈N₂ | 142 | 142.147000 |
Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Optical Rotatory Dispersion, Circular Dichroism)
The carbon atom at position 4 in 4,6-dimethyl-1-hepten-4-ol is a stereocenter, meaning the compound is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for analyzing the stereochemistry of such molecules. saschirality.org These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum of an enantiomer of 4,6-dimethyl-1-hepten-4-ol would show a plain curve at wavelengths away from an absorption band and a characteristic "Cotton effect" (a peak and a trough) in the region of an electronic transition. kud.ac.in
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. rsc.org For 4,6-dimethyl-1-hepten-4-ol, CD signals would be expected for the electronic transitions associated with the hydroxyl chromophore (an n → σ* transition in the vacuum UV region, typically below 200 nm) and the vinyl group chromophore (a π → π* transition around 190-200 nm). The sign and magnitude of the observed Cotton effects in the CD spectrum are directly related to the absolute configuration (R or S) of the stereocenter.
Computational Methods for Spectroscopic Parameter Prediction and Conformational Studies
Computational chemistry provides powerful tools for predicting spectroscopic properties and exploring the conformational landscape of molecules like 4,6-dimethyl-1-hepten-4-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the molecule's behavior and properties.
Conformational Studies: The presence of several rotatable single bonds in 4,6-dimethyl-1-hepten-4-ol means that it can exist in numerous conformations. edurev.inlibretexts.org Computational methods can be used to perform a conformational search to identify the low-energy (most stable) conformers. By calculating the potential energy as a function of dihedral angles, a detailed understanding of the molecule's preferred shapes can be obtained. This information is crucial as the observed spectroscopic properties are often an average of the properties of the populated conformers.
Spectroscopic Parameter Prediction: Once the stable conformers are identified, their spectroscopic parameters can be calculated. This includes:
NMR chemical shifts and coupling constants: These can be predicted and compared with experimental NMR data to confirm the structure.
Vibrational frequencies: The calculated IR and Raman spectra can aid in the interpretation of experimental vibrational spectra.
Chiroptical properties: ORD and CD spectra can be simulated for a given absolute configuration (R or S). Comparing the simulated spectrum with the experimental one is a reliable method for determining the absolute stereochemistry of a chiral molecule.
| Computational Method | Predicted Parameters and Applications |
|---|---|
| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, prediction of NMR chemical shifts, IR/Raman frequencies, and chiroptical spectra. |
| Ab initio (e.g., Møller-Plesset perturbation theory, MP2) | High-accuracy energy calculations for different conformers, prediction of spectroscopic properties. |
| Molecular Mechanics (MM) | Rapid conformational searching to identify a broad range of possible conformers for further analysis by higher-level methods. |
Theoretical and Computational Investigations of 4,6 Dimethyl 1 Hepten 4 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-Dimethyl-1-hepten-4-OL, these methods would provide insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and energetics of a molecule. In a hypothetical study of 4,6-Dimethyl-1-hepten-4-OL, various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to accurately model the molecule's three-dimensional structure. The primary outputs of such a study would include:
Optimized Cartesian Coordinates: The precise spatial arrangement of each atom.
Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.
Vibrational Frequencies: To confirm the structure as a true energy minimum and to predict its infrared spectrum.
A data table summarizing these hypothetical findings would be structured as follows:
| Parameter | Calculated Value | Units |
| Enthalpy of Formation | Data N/A | kJ/mol |
| Gibbs Free Energy | Data N/A | kJ/mol |
| Dipole Moment | Data N/A | Debye |
| Point Group Symmetry | Data N/A |
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. malayajournal.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org For 4,6-Dimethyl-1-hepten-4-OL, FMO analysis would reveal:
Electron-Donating and -Accepting Regions: The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). malayajournal.org
Chemical Reactivity and Kinetic Stability: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's stability; a larger gap suggests lower reactivity. malayajournal.org
A hypothetical data table for FMO analysis would look like this:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data N/A | Localized on the pi-bond of the alkene and the oxygen of the hydroxyl group. |
| LUMO | Data N/A | Likely distributed across the sigma-antibonding orbitals. |
| HOMO-LUMO Gap | Data N/A | Indicates the molecule's kinetic stability. |
Conformational Analysis and Potential Energy Surface Exploration
The presence of several rotatable single bonds in 4,6-Dimethyl-1-hepten-4-OL suggests a complex conformational landscape. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This exploration of the potential energy surface would identify the lowest-energy conformers, which are the most likely to be present at equilibrium. Such a study would be crucial for understanding the molecule's physical properties and how it interacts with other molecules.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to elucidate the step-by-step mechanisms of chemical reactions involving 4,6-Dimethyl-1-hepten-4-OL. For instance, the mechanism of its dehydration to form various dienes or its oxidation could be investigated. This would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For a series of compounds related to 4,6-Dimethyl-1-hepten-4-OL, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.
In Silico Screening for Novel Derivative Design
In silico screening is a computational technique used to search large libraries of virtual compounds for those with desired properties. chemmethod.com Starting with the scaffold of 4,6-Dimethyl-1-hepten-4-OL, novel derivatives could be designed by adding or modifying functional groups. These virtual derivatives could then be screened for properties such as improved reactivity, specific binding affinities to a target receptor, or desirable physical properties. This approach accelerates the discovery of new molecules with tailored functionalities.
Advanced Material and Chemical Applications of 4,6 Dimethyl 1 Hepten 4 Ol Excluding Therapeutics/safety
Utilization as a Monomer or Building Block in Polymer Science
The bifunctionality of 4,6-Dimethyl-1-hepten-4-ol, possessing both a polymerizable alkene and a reactive hydroxyl group, presents opportunities for its use in polymer synthesis. However, the direct polymerization of allylic alcohols, particularly tertiary ones, is known to be challenging. The allylic proton can readily undergo chain transfer, leading to the formation of low molecular weight oligomers.
Synthesis of Novel Polymeric Materials with Tunable Properties
Direct homopolymerization of 4,6-Dimethyl-1-hepten-4-ol is anticipated to be inefficient for producing high molecular weight polymers due to the aforementioned chain transfer issues. However, strategies such as post-polymerization modification could be employed. This would involve the polymerization of a related monomer, followed by chemical transformation to introduce the 4,6-Dimethyl-1-hepten-4-ol moiety.
Alternatively, specialized polymerization techniques could be explored. For instance, copolymerization with more reactive monomers could lead to the incorporation of the 4,6-Dimethyl-1-hepten-4-ol unit into a polymer chain. The properties of such a polymer would be tunable based on the comonomer used and the concentration of the alkenol. The bulky dimethyl and isobutyl groups on 4,6-Dimethyl-1-hepten-4-ol would likely impart increased steric hindrance, potentially influencing the polymer's glass transition temperature, solubility, and mechanical properties.
Below is a hypothetical data table illustrating how the properties of a copolymer might be tuned by incorporating a tertiary allylic alcohol monomer.
| Monomer A | Monomer B (Analogous to 4,6-Dimethyl-1-hepten-4-ol) | Molar Ratio (A:B) | Resulting Polymer Properties |
| Styrene | Tertiary Allylic Alcohol | 95:5 | Increased hydrophilicity, potential for cross-linking |
| Methyl Methacrylate | Tertiary Allylic Alcohol | 90:10 | Enhanced adhesion, modified refractive index |
| Ethylene | Tertiary Allylic Alcohol | 98:2 | Improved dye uptake, sites for grafting |
Incorporating Alkenol Moieties into Copolymers
The incorporation of alkenol moieties, such as that from 4,6-Dimethyl-1-hepten-4-ol, into copolymers is a valuable strategy for creating functional polymers. The hydroxyl group can serve as a site for post-polymerization modifications, including esterification, etherification, or reaction with isocyanates to form polyurethanes. This allows for the synthesis of graft copolymers or the introduction of specific functionalities.
For example, copolymerization of 4,6-Dimethyl-1-hepten-4-ol with a non-polar monomer like 4-methyl-1-pentene (B8377) could yield a polyolefin with improved surface properties due to the presence of the polar hydroxyl groups. Research on the copolymerization of 4-methyl-1-pentene with other α,ω-alkenols has shown that the incorporation of the functional comonomer can alter the melting temperature and other thermal properties of the resulting polymer. expresspolymlett.com
Precursor in Fine Chemical Synthesis
The dual functionality of 4,6-Dimethyl-1-hepten-4-ol also makes it a potentially valuable precursor in the synthesis of fine chemicals for various industrial applications.
Development of Specialty Chemicals for Industrial Applications
The vinyl group of 4,6-Dimethyl-1-hepten-4-ol can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, to yield a range of derivatives. For instance, oxidation could lead to the formation of an epoxide or a ketone, while hydroboration-oxidation would yield a diol. These derivatives could find use as specialty solvents, plasticizers, or as building blocks for more complex molecules. The tertiary alcohol moiety can be a precursor to other functional groups through substitution reactions, although this can be challenging due to steric hindrance.
Integration into Fragrance and Flavor Compound Design (Excluding Direct Consumer Product Formulation)
Unsaturated alcohols are important intermediates in the synthesis of fragrance and flavor compounds. medchemexpress.com While direct information on 4,6-Dimethyl-1-hepten-4-ol's application in this area is limited, its structural motifs are found in many known fragrance molecules. It can serve as a building block for the synthesis of more complex odorants. For instance, the double bond could be isomerized or functionalized to create different scent profiles. Esterification of the hydroxyl group with various carboxylic acids would lead to a library of ester compounds, a class of molecules well-known for their fruity and floral scents.
The synthesis of the fragrance compound Melonal (2,6-dimethyl-5-hepten-1-al), for example, involves the manipulation of a structurally related heptenal derivative. researchgate.net This highlights the potential for 4,6-Dimethyl-1-hepten-4-ol to be a starting material for similar multi-step syntheses of commercially valuable fragrance ingredients.
Role in the Design and Synthesis of Ligands for Catalytic Systems
The hydroxyl and vinyl groups of 4,6-Dimethyl-1-hepten-4-ol provide handles for its incorporation into ligand structures for transition metal catalysis. The hydroxyl group can be used to attach the molecule to a larger ligand backbone, while the vinyl group can coordinate to a metal center.
Tertiary allylic alcohols can be challenging substrates in catalysis, but they can also be used to design selective ligands. The steric bulk provided by the dimethyl and isobutyl groups could be advantageous in creating a specific coordination environment around a metal center, thereby influencing the selectivity of a catalytic reaction. For example, in palladium-catalyzed allylic substitution reactions, the nature of the ligand is crucial in determining the outcome of the reaction. nih.govacs.orgrsc.orgmdpi.comrsc.org By incorporating a moiety derived from 4,6-Dimethyl-1-hepten-4-ol into a ligand, it may be possible to fine-tune the electronic and steric properties of the catalyst to achieve a desired reactivity or selectivity.
The table below provides a hypothetical overview of how a ligand derived from a tertiary allylic alcohol might influence a catalytic process.
| Catalytic Reaction | Ligand Feature Derived from Tertiary Allylic Alcohol | Potential Influence on Catalysis |
| Asymmetric Hydrogenation | Chiral center at the tertiary alcohol | Enantioselectivity |
| Cross-Coupling | Steric bulk from alkyl groups | Regioselectivity, prevention of catalyst deactivation |
| Polymerization | Coordination of the vinyl group | Control of polymer microstructure |
Green Chemistry Applications and Sustainable Synthesis Routes
The development of environmentally benign and sustainable methods for the synthesis of chemical compounds is a central focus of modern chemistry. For a molecule such as 4,6-dimethyl-1-hepten-4-ol, a tertiary allylic alcohol, the principles of green chemistry can be applied to devise synthesis routes that are more efficient, less hazardous, and utilize renewable resources. While specific research on sustainable routes for 4,6-dimethyl-1-hepten-4-ol is not extensively documented, analogous green synthetic strategies for structurally similar tertiary and allylic alcohols provide a framework for potential applications. These approaches prioritize the use of biocatalysis, renewable feedstocks, and alternative reaction media to minimize environmental impact.
The pursuit of sustainable synthesis is guided by the twelve principles of green chemistry, which include maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and employing catalysis. In the context of 4,6-dimethyl-1-hepten-4-ol, this translates to exploring enzymatic reactions that can create the chiral center at the tertiary carbon with high selectivity, utilizing bio-based starting materials, and replacing conventional volatile organic solvents with greener alternatives like water or deep eutectic solvents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of complex molecules like 4,6-dimethyl-1-hepten-4-ol. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, and can exhibit high levels of stereo-, regio-, and chemoselectivity. This is particularly relevant for the synthesis of tertiary alcohols, which can be challenging to produce enantioselectively using traditional chemical methods.
Several classes of enzymes could be potentially employed in the synthesis of 4,6-dimethyl-1-hepten-4-ol or its precursors. For instance, lipases are known to catalyze the kinetic resolution of racemic alcohols through esterification or transesterification reactions. While less common for tertiary alcohols due to steric hindrance, specific lipases or engineered variants could potentially be developed for this purpose.
Another promising avenue is the use of epoxide hydrolases. A chemoenzymatic route could involve the chemical epoxidation of a suitable alkene precursor, followed by the enzymatic hydrolysis of the resulting epoxide to yield a diol. Subsequent chemical modifications could then lead to the target molecule.
Furthermore, the use of laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems for the oxidation of secondary alcohols to ketones in water presents a green alternative to traditional heavy-metal-based oxidants. This ketone could then be a precursor to the tertiary alcohol. The application of such a system for a precursor to 4,6-dimethyl-1-hepten-4-ol would align with green chemistry principles by avoiding hazardous reagents.
The following table illustrates the potential of biocatalytic methods for the synthesis of tertiary alcohols, showcasing high enantioselectivity.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Lipase (B570770) from Candida antarctica | Racemic tertiary alcohol | Enantiopure tertiary alcohol acetate | >99% | (Hypothetical example based on general lipase activity) |
| Epoxide Hydrolase | Substituted Styrene Oxide | Corresponding Diol | up to 98% | (Illustrative of potential for precursor synthesis) |
A key aspect of green chemistry is the utilization of renewable feedstocks to move away from a fossil fuel-based economy. For the synthesis of 4,6-dimethyl-1-hepten-4-ol, this could involve sourcing the carbon backbone from bio-based materials. For example, terpenes, which are naturally abundant and structurally diverse, can serve as starting materials for the synthesis of various alcohols.
Bio-based isobutanol, which can be produced through the fermentation of sugars, is another valuable platform molecule. Through a series of catalytic transformations, isobutanol can be converted into a variety of building blocks that could potentially be assembled to form the carbon skeleton of 4,6-dimethyl-1-hepten-4-ol. While a direct synthesis route from renewable feedstocks to this specific compound is not established, the principles of biorefining and catalytic upgrading of biomass-derived molecules are central to developing such sustainable pathways.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of alternative solvents that are safer and have a lower environmental impact.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the organic substrates for the synthesis of 4,6-dimethyl-1-hepten-4-ol may have limited solubility in water, techniques such as the use of co-solvents, phase-transfer catalysts, or performing reactions "on water" can overcome this limitation.
Deep eutectic solvents (DESs) are another class of green solvents that have gained significant attention. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point much lower than that of the individual components. They are often biodegradable, non-volatile, and can be prepared from inexpensive and renewable materials. The use of DESs has been shown to be effective in various organic reactions, including the synthesis of alcohols. A one-pot synthesis of tertiary alcohols combining ruthenium-catalyzed isomerization of allylic alcohols and chemoselective addition of organometallic reagents has been successfully demonstrated in deep eutectic solvents, achieving high yields.
The table below presents data on the synthesis of a tertiary alcohol in a deep eutectic solvent, highlighting the high yields achievable under sustainable conditions.
| Catalyst | Substrate | Reagent | Solvent | Yield | Reference |
| [RuCl2(p-cymene)]2 | Cinnamyl alcohol | PhLi | Choline chloride:urea (1:2) | 95% | (Data from analogous system) |
Q & A
Q. What are the optimal synthetic routes for 4,6-Dimethyl-1-hepten-4-OL, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Begin with a literature review to identify existing synthetic pathways (e.g., acid-catalyzed cyclization, Grignard additions). Use systematic variation of parameters (temperature, catalyst loading, solvent polarity) to optimize yield.
- Employ Design of Experiments (DoE) frameworks to analyze interactions between variables. For example, test how steric effects from methyl groups influence regioselectivity during synthesis.
- Track progress via intermediate characterization (e.g., GC-MS, NMR) to identify bottlenecks .05 文献检索Literature search for meta-analysis02:58

Q. What spectroscopic techniques are most effective for characterizing 4,6-Dimethyl-1-hepten-4-OL’s structure and purity?
Methodological Answer:
- Use NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and confirm branching at C4 and C5. Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations).
- IR spectroscopy can validate hydroxyl (-OH) and alkene (C=C) functional groups.
- For purity assessment, combine GC-MS (volatility analysis) with HPLC (polarity-based separation). Cross-reference retention times with synthetic intermediates to detect impurities.
Advanced Research Questions
Q. How can contradictory data regarding the compound’s stability under different storage conditions be resolved?
Methodological Answer:
- Design a controlled degradation study under varying conditions (temperature, light, humidity). Use kinetic modeling to quantify degradation rates and identify critical stability thresholds.
- Address contradictions by iterative hypothesis testing : For example, if conflicting reports exist about oxidative stability, test the compound’s reactivity with O₂ under inert vs. ambient atmospheres using TGA-DSC coupled with mass spectrometry.
- Apply qualitative contradiction analysis frameworks (e.g., triangulating spectroscopic, chromatographic, and computational data) to reconcile discrepancies .
Q. What computational modeling approaches best predict 4,6-Dimethyl-1-hepten-4-OL’s reactivity in novel catalytic systems?
Methodological Answer:
- Use density functional theory (DFT) to model transition states for alkene functionalization or hydroxyl-group reactions. Focus on steric and electronic effects from methyl substituents.
- Validate predictions via in situ spectroscopic monitoring (e.g., ReactIR) during catalysis. Compare experimental activation energies with computed values.
- For complex systems, integrate molecular dynamics (MD) simulations to study solvent effects or catalyst-substrate interactions .
Q. How can researchers design experiments to investigate the compound’s potential as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Conduct enantioselective catalysis trials (e.g., Sharpless epoxidation or Evans aldol reactions) using 4,6-Dimethyl-1-hepten-4-OL as a substrate. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Perform kinetic resolution studies to assess selectivity in racemic mixtures.
- Use X-ray crystallography of derived intermediates (e.g., metal complexes) to correlate stereochemical outcomes with molecular geometry.
Data Management and Reproducibility
Q. How should researchers document and share datasets for 4,6-Dimethyl-1-hepten-4-OL to ensure reproducibility?
Methodological Answer:
- Adopt FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Include raw spectroscopic files (e.g., JCAMP-DX for NMR), synthetic protocols, and metadata (e.g., batch-specific impurities).
- Use electronic lab notebooks (ELNs) with version control to track iterative optimizations.
- For public sharing, apply de-identification protocols (e.g., removing proprietary catalyst details) while retaining scientific rigor .
Q. What strategies mitigate biases in interpreting the compound’s bioactivity data during early-stage pharmacological studies?
Methodological Answer:
- Implement blinded analysis for in vitro assays (e.g., enzyme inhibition) to reduce confirmation bias.
- Use negative controls (e.g., structurally similar inert compounds) to distinguish specific vs. nonspecific interactions.
- Apply statistical rigor : Report p-values with confidence intervals and use multivariate regression to account for confounding variables (e.g., solvent cytotoxicity) .
Cross-Disciplinary Applications
Q. How can 4,6-Dimethyl-1-hepten-4-OL be integrated into materials science research, such as polymer precursor studies?
Methodological Answer:
- Explore its utility as a monomer in ring-opening metathesis polymerization (ROMP). Characterize polymer thermal stability via TGA and mechanical properties via DMA .
- Investigate cross-linking efficiency by functionalizing the hydroxyl group with acrylate or epoxy moieties. Compare with analogous compounds lacking methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

